Isoindolin-4-ylmethanol
Overview
Description
Isoindolin-4-ylmethanol is a chemical compound with the molecular formula C9H11NO . It contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has a total of 22 atoms . The average mass is 149.190 Da and the monoisotopic mass is 149.084061 Da .
Scientific Research Applications
Protein Tyrosine Phosphatase Inhibition
Isoindolin-1-one-2-ylmethylphosphonic acid derivatives have been synthesized and evaluated as potential inhibitors of protein tyrosine phosphatases. These compounds, utilizing isoindolin-1-one-2-ylmethylphosphonic acid as a scaffold, have shown promise in the design of new inhibitors targeting these enzymes, indicating their potential application in therapeutic interventions for diseases where protein tyrosine phosphatase activity is dysregulated (Kachkovskyi et al., 2011).
Structural Characterization and Bioactivity
The structural characterization of isoindoline derivatives, specifically 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, has been achieved through advanced 1D and 2D NMR spectroscopy. This detailed analysis provides a foundational understanding for further exploration of isoindoline compounds in various scientific and pharmacological applications (Dioukhane et al., 2021).
Green Synthesis and Pharmacological Evaluation
Anion Receptor Applications
Isoindoline has been investigated as a scaffold for constructing anion receptors. Bishydrazide derivatives of isoindoline were synthesized and showed enhanced affinity towards halides compared to analogous compounds. This research points to the potential of isoindoline-based ligands in developing new anion receptor frameworks (Dydio et al., 2009).
Mechanism of Action
Target of Action
Isoindolin-4-ylmethanol is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological systems, potentially involving multiple targets and pathways.
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Isoindolin-4-ylmethanol, like other indole derivatives, has been found to interact with multiple receptors, which can be beneficial in developing new useful derivatives
Cellular Effects
Indole derivatives, which this compound is a part of, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-4-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,10-11H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJRRZLAYYBOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600397 | |
Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-95-0 | |
Record name | 2,3-Dihydro-1H-isoindole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127168-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dihydro-1H-isoindol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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